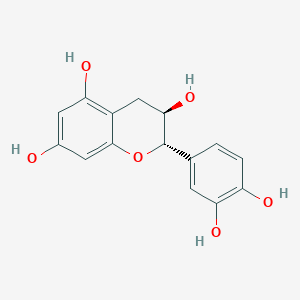

(-)-Catechol

Cat. No. B126292

Key on ui cas rn:

18829-70-4

M. Wt: 290.27 g/mol

InChI Key: PFTAWBLQPZVEMU-HIFRSBDPSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07014876B2

Procedure details

To 0.25 mL of the resulting plasma were added 0.25 mL of a phosphate buffer (obtained by dissolving 48 g of NaH2O4, 20 g of vitamin C and 1 g of EDTA-2Na thoroughly in 1 L of distilled water and then adjusting pH of the resulting mixture to 3.9 with 0.1 mol/L NaOH) and 0.5 mL of acetonitrile, followed by thorough mixing. After addition of 3 mL of ethyl acetate and mixing, the resulting mixture was centrifuged at 3000 r/min at 4° C. for 15 minutes to obtain an upper ethyl acetate layer. The above-described extracting operation was repeated three times. The ethyl acetate layers thus obtained were collected, dried on a rotary evaporator and then dissolved in 0.9 mL of a 1:8 water-methanol mixture. The resulting solution was provided for HPLC chromatodisk. After filtration with 4.0 mL of methanol, the filtrate was dried over the rotary evaporator again. The catechin extract thus obtained (dried portion) was dissolved in 0.3 mL of a 9:1 water-acetonitrile mixture. A 0.1 mL portion of the resulting solution was provided for Chemiluminescence Analyzer (ultraweak light detector; product of Tohoku Electric Industrial Co., Ltd.) and the amount of epigallocatechin gallate (EGCg), a typical ingredient of catechins, in the plasma was measured. The catechin concentration was expressed by the amount (ng/mL) of epigallocatechin gallate per mL of plasma.

[Compound]

Name

NaH2O4

Quantity

48 g

Type

reactant

Reaction Step Five

[Compound]

Name

EDTA-2Na

Quantity

1 g

Type

reactant

Reaction Step Five

[Compound]

Name

catechins

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Name

Catechin

Identifiers

|

REACTION_CXSMILES

|

P([O-])([O-])([O-])=O.OC1[C@@H]([C@@H](O)CO)OC(=O)C=1O.[OH-].[Na+].[CH2:20]1[C:29]2[C:24](=[CH:25][C:26]([OH:31])=[CH:27][C:28]=2[OH:30])[O:23][C@H:22]([C:32]2[CH:37]=[C:36](O)[C:35]([OH:39])=[C:34]([OH:40])[CH:33]=2)[C@@H:21]1[O:41]C(C1C=C(O)C(O)=C(O)C=1)=O>O.C(OCC)(=O)C.C(#N)C>[CH:37]1[C:32]([CH:22]2[O:23][C:24]3[CH:25]=[C:26]([OH:31])[CH:27]=[C:28]([OH:30])[C:29]=3[CH2:20][CH:21]2[OH:41])=[CH:33][C:34]([OH:40])=[C:35]([OH:39])[CH:36]=1 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.25 mL

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)([O-])([O-])[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Three

|

Name

|

|

|

Quantity

|

3 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Four

|

Name

|

|

|

Quantity

|

0.5 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Step Five

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O

|

Step Eight

[Compound]

|

Name

|

catechins

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtained

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixing

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried on a rotary evaporator

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved in 0.9 mL of a 1:8 water-methanol mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting solution was provided for HPLC chromatodisk

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After filtration with 4.0 mL of methanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the filtrate was dried over the rotary evaporator again

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The catechin extract thus

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(dried portion)

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

was dissolved in 0.3 mL of a 9:1 water-acetonitrile mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 0.1 mL portion of the resulting solution was provided for Chemiluminescence Analyzer (ultraweak light detector; product of Tohoku Electric Industrial Co., Ltd.)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The catechin concentration

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

Catechin

|

|

Type

|

|

|

Smiles

|

C1=CC(=C(C=C1C2C(CC=3C(=CC(=CC3O2)O)O)O)O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07014876B2

Procedure details

To 0.25 mL of the resulting plasma were added 0.25 mL of a phosphate buffer (obtained by dissolving 48 g of NaH2O4, 20 g of vitamin C and 1 g of EDTA-2Na thoroughly in 1 L of distilled water and then adjusting pH of the resulting mixture to 3.9 with 0.1 mol/L NaOH) and 0.5 mL of acetonitrile, followed by thorough mixing. After addition of 3 mL of ethyl acetate and mixing, the resulting mixture was centrifuged at 3000 r/min at 4° C. for 15 minutes to obtain an upper ethyl acetate layer. The above-described extracting operation was repeated three times. The ethyl acetate layers thus obtained were collected, dried on a rotary evaporator and then dissolved in 0.9 mL of a 1:8 water-methanol mixture. The resulting solution was provided for HPLC chromatodisk. After filtration with 4.0 mL of methanol, the filtrate was dried over the rotary evaporator again. The catechin extract thus obtained (dried portion) was dissolved in 0.3 mL of a 9:1 water-acetonitrile mixture. A 0.1 mL portion of the resulting solution was provided for Chemiluminescence Analyzer (ultraweak light detector; product of Tohoku Electric Industrial Co., Ltd.) and the amount of epigallocatechin gallate (EGCg), a typical ingredient of catechins, in the plasma was measured. The catechin concentration was expressed by the amount (ng/mL) of epigallocatechin gallate per mL of plasma.

[Compound]

Name

NaH2O4

Quantity

48 g

Type

reactant

Reaction Step Five

[Compound]

Name

EDTA-2Na

Quantity

1 g

Type

reactant

Reaction Step Five

[Compound]

Name

catechins

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Name

Catechin

Identifiers

|

REACTION_CXSMILES

|

P([O-])([O-])([O-])=O.OC1[C@@H]([C@@H](O)CO)OC(=O)C=1O.[OH-].[Na+].[CH2:20]1[C:29]2[C:24](=[CH:25][C:26]([OH:31])=[CH:27][C:28]=2[OH:30])[O:23][C@H:22]([C:32]2[CH:37]=[C:36](O)[C:35]([OH:39])=[C:34]([OH:40])[CH:33]=2)[C@@H:21]1[O:41]C(C1C=C(O)C(O)=C(O)C=1)=O>O.C(OCC)(=O)C.C(#N)C>[CH:37]1[C:32]([CH:22]2[O:23][C:24]3[CH:25]=[C:26]([OH:31])[CH:27]=[C:28]([OH:30])[C:29]=3[CH2:20][CH:21]2[OH:41])=[CH:33][C:34]([OH:40])=[C:35]([OH:39])[CH:36]=1 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.25 mL

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)([O-])([O-])[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Three

|

Name

|

|

|

Quantity

|

3 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Four

|

Name

|

|

|

Quantity

|

0.5 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Step Five

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O

|

Step Eight

[Compound]

|

Name

|

catechins

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtained

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixing

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried on a rotary evaporator

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved in 0.9 mL of a 1:8 water-methanol mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting solution was provided for HPLC chromatodisk

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After filtration with 4.0 mL of methanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the filtrate was dried over the rotary evaporator again

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The catechin extract thus

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(dried portion)

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

was dissolved in 0.3 mL of a 9:1 water-acetonitrile mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 0.1 mL portion of the resulting solution was provided for Chemiluminescence Analyzer (ultraweak light detector; product of Tohoku Electric Industrial Co., Ltd.)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The catechin concentration

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

Catechin

|

|

Type

|

|

|

Smiles

|

C1=CC(=C(C=C1C2C(CC=3C(=CC(=CC3O2)O)O)O)O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07014876B2

Procedure details

To 0.25 mL of the resulting plasma were added 0.25 mL of a phosphate buffer (obtained by dissolving 48 g of NaH2O4, 20 g of vitamin C and 1 g of EDTA-2Na thoroughly in 1 L of distilled water and then adjusting pH of the resulting mixture to 3.9 with 0.1 mol/L NaOH) and 0.5 mL of acetonitrile, followed by thorough mixing. After addition of 3 mL of ethyl acetate and mixing, the resulting mixture was centrifuged at 3000 r/min at 4° C. for 15 minutes to obtain an upper ethyl acetate layer. The above-described extracting operation was repeated three times. The ethyl acetate layers thus obtained were collected, dried on a rotary evaporator and then dissolved in 0.9 mL of a 1:8 water-methanol mixture. The resulting solution was provided for HPLC chromatodisk. After filtration with 4.0 mL of methanol, the filtrate was dried over the rotary evaporator again. The catechin extract thus obtained (dried portion) was dissolved in 0.3 mL of a 9:1 water-acetonitrile mixture. A 0.1 mL portion of the resulting solution was provided for Chemiluminescence Analyzer (ultraweak light detector; product of Tohoku Electric Industrial Co., Ltd.) and the amount of epigallocatechin gallate (EGCg), a typical ingredient of catechins, in the plasma was measured. The catechin concentration was expressed by the amount (ng/mL) of epigallocatechin gallate per mL of plasma.

[Compound]

Name

NaH2O4

Quantity

48 g

Type

reactant

Reaction Step Five

[Compound]

Name

EDTA-2Na

Quantity

1 g

Type

reactant

Reaction Step Five

[Compound]

Name

catechins

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Name

Catechin

Identifiers

|

REACTION_CXSMILES

|

P([O-])([O-])([O-])=O.OC1[C@@H]([C@@H](O)CO)OC(=O)C=1O.[OH-].[Na+].[CH2:20]1[C:29]2[C:24](=[CH:25][C:26]([OH:31])=[CH:27][C:28]=2[OH:30])[O:23][C@H:22]([C:32]2[CH:37]=[C:36](O)[C:35]([OH:39])=[C:34]([OH:40])[CH:33]=2)[C@@H:21]1[O:41]C(C1C=C(O)C(O)=C(O)C=1)=O>O.C(OCC)(=O)C.C(#N)C>[CH:37]1[C:32]([CH:22]2[O:23][C:24]3[CH:25]=[C:26]([OH:31])[CH:27]=[C:28]([OH:30])[C:29]=3[CH2:20][CH:21]2[OH:41])=[CH:33][C:34]([OH:40])=[C:35]([OH:39])[CH:36]=1 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.25 mL

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)([O-])([O-])[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Three

|

Name

|

|

|

Quantity

|

3 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Four

|

Name

|

|

|

Quantity

|

0.5 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Step Five

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O

|

Step Eight

[Compound]

|

Name

|

catechins

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtained

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixing

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried on a rotary evaporator

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved in 0.9 mL of a 1:8 water-methanol mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting solution was provided for HPLC chromatodisk

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After filtration with 4.0 mL of methanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the filtrate was dried over the rotary evaporator again

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The catechin extract thus

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(dried portion)

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

was dissolved in 0.3 mL of a 9:1 water-acetonitrile mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 0.1 mL portion of the resulting solution was provided for Chemiluminescence Analyzer (ultraweak light detector; product of Tohoku Electric Industrial Co., Ltd.)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The catechin concentration

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

Catechin

|

|

Type

|

|

|

Smiles

|

C1=CC(=C(C=C1C2C(CC=3C(=CC(=CC3O2)O)O)O)O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07014876B2

Procedure details

To 0.25 mL of the resulting plasma were added 0.25 mL of a phosphate buffer (obtained by dissolving 48 g of NaH2O4, 20 g of vitamin C and 1 g of EDTA-2Na thoroughly in 1 L of distilled water and then adjusting pH of the resulting mixture to 3.9 with 0.1 mol/L NaOH) and 0.5 mL of acetonitrile, followed by thorough mixing. After addition of 3 mL of ethyl acetate and mixing, the resulting mixture was centrifuged at 3000 r/min at 4° C. for 15 minutes to obtain an upper ethyl acetate layer. The above-described extracting operation was repeated three times. The ethyl acetate layers thus obtained were collected, dried on a rotary evaporator and then dissolved in 0.9 mL of a 1:8 water-methanol mixture. The resulting solution was provided for HPLC chromatodisk. After filtration with 4.0 mL of methanol, the filtrate was dried over the rotary evaporator again. The catechin extract thus obtained (dried portion) was dissolved in 0.3 mL of a 9:1 water-acetonitrile mixture. A 0.1 mL portion of the resulting solution was provided for Chemiluminescence Analyzer (ultraweak light detector; product of Tohoku Electric Industrial Co., Ltd.) and the amount of epigallocatechin gallate (EGCg), a typical ingredient of catechins, in the plasma was measured. The catechin concentration was expressed by the amount (ng/mL) of epigallocatechin gallate per mL of plasma.

[Compound]

Name

NaH2O4

Quantity

48 g

Type

reactant

Reaction Step Five

[Compound]

Name

EDTA-2Na

Quantity

1 g

Type

reactant

Reaction Step Five

[Compound]

Name

catechins

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Name

Catechin

Identifiers

|

REACTION_CXSMILES

|

P([O-])([O-])([O-])=O.OC1[C@@H]([C@@H](O)CO)OC(=O)C=1O.[OH-].[Na+].[CH2:20]1[C:29]2[C:24](=[CH:25][C:26]([OH:31])=[CH:27][C:28]=2[OH:30])[O:23][C@H:22]([C:32]2[CH:37]=[C:36](O)[C:35]([OH:39])=[C:34]([OH:40])[CH:33]=2)[C@@H:21]1[O:41]C(C1C=C(O)C(O)=C(O)C=1)=O>O.C(OCC)(=O)C.C(#N)C>[CH:37]1[C:32]([CH:22]2[O:23][C:24]3[CH:25]=[C:26]([OH:31])[CH:27]=[C:28]([OH:30])[C:29]=3[CH2:20][CH:21]2[OH:41])=[CH:33][C:34]([OH:40])=[C:35]([OH:39])[CH:36]=1 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.25 mL

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)([O-])([O-])[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Three

|

Name

|

|

|

Quantity

|

3 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Four

|

Name

|

|

|

Quantity

|

0.5 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Step Five

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O

|

Step Eight

[Compound]

|

Name

|

catechins

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtained

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixing

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried on a rotary evaporator

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved in 0.9 mL of a 1:8 water-methanol mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting solution was provided for HPLC chromatodisk

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After filtration with 4.0 mL of methanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the filtrate was dried over the rotary evaporator again

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The catechin extract thus

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(dried portion)

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

was dissolved in 0.3 mL of a 9:1 water-acetonitrile mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 0.1 mL portion of the resulting solution was provided for Chemiluminescence Analyzer (ultraweak light detector; product of Tohoku Electric Industrial Co., Ltd.)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The catechin concentration

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

Catechin

|

|

Type

|

|

|

Smiles

|

C1=CC(=C(C=C1C2C(CC=3C(=CC(=CC3O2)O)O)O)O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |